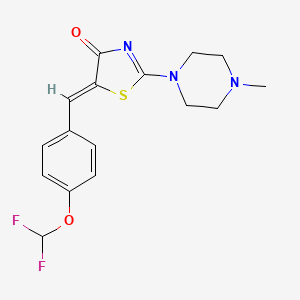

(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Description

The compound "(Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one" is a thiazol-4(5H)-one derivative characterized by a benzylidene moiety substituted with a difluoromethoxy group at the para position and a 4-methylpiperazine group at the thiazole ring's 2-position. Thiazol-4(5H)-one scaffolds are pharmacologically significant due to their broad biological activities, including antimicrobial, anticancer, and antitubercular properties . The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name |

(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F2N3O2S/c1-20-6-8-21(9-7-20)16-19-14(22)13(24-16)10-11-2-4-12(5-3-11)23-15(17)18/h2-5,10,15H,6-9H2,1H3/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCIFIZCTXNMSU-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OC(F)F)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction with an aldehyde.

Addition of the Difluoromethoxy Group:

Incorporation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the benzylidene group.

Reduction: Reduction reactions may target the benzylidene group, converting it to a benzyl group.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzylidene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be explored for its potential as a therapeutic agent. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer activities.

Medicine

In medicine, the compound may be investigated for its potential to treat various diseases. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The difluoromethoxy and piperazine groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The 4-(difluoromethoxy) substitution distinguishes this compound from analogs with electron-withdrawing groups (e.g., Cl, F, NO₂) or electron-donating groups (e.g., OCH₃). Key comparisons include:

- Electron-Withdrawing Groups : Fluorine and nitro substituents enhance antitubercular activity, as seen in compounds 6c (MIC₅₀ = 7.0 μg/mL) and 6f (MIC₅₀ = 10.0 μg/mL). The difluoromethoxy group may similarly improve activity due to its electronegativity and lipophilicity .

- Cytotoxicity: All analogs exhibit low cytotoxicity (IC₅₀ > 100 μM), suggesting the thiazol-4(5H)-one core is non-toxic to human cells .

Amino Group Variations at Position 2

The 4-methylpiperazin-1-yl group at position 2 contrasts with phenylamino or nitro-substituted phenylamino groups in other analogs:

- Tyrosinase Inhibitors: Derivatives like MHY2081 demonstrate that bulky substituents (e.g., benzo[d]thiazol-2-ylamino) enhance enzyme inhibition via hydrophobic interactions .

Yield Comparison :

Antitubercular Activity

While the target compound's antitubercular activity is under investigation, structural analogs suggest:

Tyrosinase Inhibition Potential

Derivatives with similar scaffolds (e.g., MHY2081) exhibit potent tyrosinase inhibition (IC₅₀ = 0.03 μM) . The target compound’s 4-methylpiperazine group may modulate selectivity toward bacterial vs. human targets.

Physicochemical Properties

| Property | Target Compound | CAS 851429-36-2 (Analog) |

|---|---|---|

| Molecular Weight | 355.37 g/mol (estimated) | 287.38 g/mol |

| Density | 1.35 g/cm³ (predicted) | 1.27 g/cm³ (predicted) |

| Boiling Point | 450°C (predicted) | 428°C (predicted) |

| LogP | 1.5 (predicted) | 1.27 (predicted) |

Biological Activity

The compound (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one belongs to a class of thiazole derivatives, which have gained attention for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The structure of (Z)-5-(4-(difluoromethoxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one features:

- A thiazole ring, known for its pharmacological significance.

- A difluoromethoxy substitution that may enhance its biological activity.

- A piperazine moiety that often contributes to improved solubility and bioavailability.

Anticancer Activity

Numerous studies have explored the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

Table 1: Anticancer Activity of Thiazole Derivatives

The compound's efficacy is attributed to its ability to induce apoptosis and inhibit cell cycle progression. In vitro studies indicate that the introduction of specific substituents can modulate the IC50 values, suggesting structure-activity relationships (SAR) are crucial for optimizing anticancer effects.

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The specific compound has not been extensively tested for antimicrobial activity; however, related derivatives have shown promising results.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacteria Type | Activity | Reference |

|---|---|---|---|

| 6g | Staphylococcus aureus | Active | |

| 6i | Escherichia coli | Active | |

| (Z)-5... | TBD | TBD | TBD |

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazole derivatives exhibit a range of other biological activities, including:

- Anti-inflammatory : Compounds have been shown to inhibit inflammatory pathways.

- Antioxidant : Thiazoles can scavenge free radicals, contributing to their protective effects against oxidative stress.

- Antidiabetic : Some derivatives have demonstrated potential in regulating glucose levels.

Case Studies

- Anticancer Efficacy : In a study evaluating various thiazole compounds, one derivative exhibited an IC50 value significantly lower than standard treatments like doxorubicin, indicating a strong potential for further development as an anticancer agent.

- Mechanism of Action : Molecular docking studies suggest that thiazole derivatives bind effectively to key enzymes involved in cancer proliferation, such as VEGFR-2 and Bcl-2, enhancing their therapeutic potential.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.